1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a hydrazine functional group attached to a phenyl ring with a propan-2-yloxy substituent, which may influence its reactivity and biological interactions.
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine belongs to the class of organic compounds known as hydrazines. Hydrazines are characterized by the presence of a hydrazine functional group (–NH–NH2) and are often used in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine can be achieved through various methods, including:
The reaction conditions often involve heating, stirring, and sometimes the use of catalysts to enhance yield and selectivity. The choice of solvents and temperature can significantly affect the outcome of the reaction.
The molecular structure of 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine features:
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine can participate in various chemical reactions typical for hydrazines, such as:
The reactivity of this compound may be influenced by the electronic effects of the propan-2-yloxy group, which can stabilize or destabilize transition states during reactions.
The mechanism of action for 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine in biological systems is not fully elucidated but may involve:
Studies suggest that derivatives containing similar structures exhibit significant binding affinities towards various biological targets, indicating potential therapeutic applications .
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine is primarily explored for its potential applications in medicinal chemistry. Some notable uses include:
1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine (CAS 1016674-77-3) is classified as an asymmetric disubstituted hydrazine featuring an arylalkyl motif. Its molecular architecture comprises:
The molecule’s canonical SMILES (CC(C)OC1=CC=C(C=C1)C(C)NN) explicitly defines connectivity, while its molecular formula (C₁₁H₁₈N₂O) and exact mass (194.142 g/mol) confirm elemental composition [1]. Hydrogen-bonding capacity (2 donors, 3 acceptors) significantly influences solubility and supramolecular interactions. Table 1 summarizes key identifiers:
Table 1: Structural and Physicochemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)ethylhydrazine |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)NN |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| H-Bond Donors/Acceptors | 2 / 3 |
| Synonyms | AGN-PC-02MWEF; CTK7F1410; AKOS000163426 |
This hydrazine derivative serves as a pivotal precursor for nitrogen-rich heterocycles central to drug discovery. Its reactivity profile enables three key transformations:
Table 2 highlights heterocycles synthesized from this hydrazine:Table 2: Key Heterocycles Derived from 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
| Heterocycle Class | Biological Activity | Synthetic Route |
|---|---|---|
| 1,2,4-Triazole-3-thiones | Anti-HIV (NNRTI mutants) | Cyclization of thiosemicarbazides |
| Benzoindazolones | Kinase inhibition (anticancer) | Oxidative cyclization |
| Schiff Base Complexes | Anticancer/antimicrobial enhancement | Condensation + metal coordination |
The compound emerged as a specialized building block post-2010, driven by demand for chiral arylalkylhydrazines in targeted heterocycle synthesis. Key milestones include:
Synthetic methodologies evolved from classical hydrazinolysis (e.g., of ketones) to green chemistry approaches, such as ionic liquid-mediated cyclizations, improving yields from 52–88% to >90% [3]. Recent publications (e.g., Molecules 2020) underscore its role in overcoming resistance mechanisms in antiviral and anticancer agents [3].
Table 3: Historical Milestones in Development
| Timeline | Advancement | Research Focus |
|---|---|---|
| 2011 | CAS registration & commercial availability | Compound standardization |
| 2015–2020 | Base-mediated cyclization to triazolethiones | Antiviral agents (HIV/HCV) |
| 2020–Present | Application in fused indazolone patents | Kinase inhibitors (anticancer) |
Comprehensive Compound Nomenclature
Table 4: Systematic and Trivial Names for 1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine
| Identifier Type | Name |
|---|---|
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)ethylhydrazine |
| Canonical Synonym | 1-{1-[4-(Propan-2-yloxy)phenyl]ethyl}hydrazine |
| Research Code | AGN-PC-02MWEF |
| Registry Number | CTK7F1410 |
| Commercial Source | AKOS000163426 |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: